6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Descripción general

Descripción

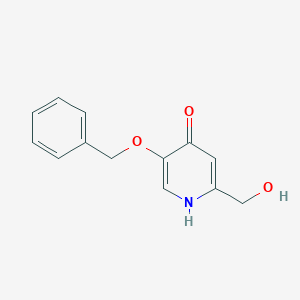

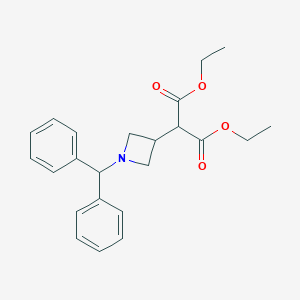

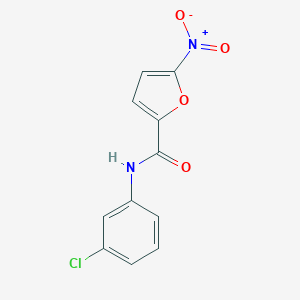

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 1st position

Aplicaciones Científicas De Investigación

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a structural analog for studying the interactions of isoquinoline derivatives with biological targets . In medicine, it has been investigated for its potential therapeutic effects, such as reducing the strength of Ca2±dependent contractions in smooth muscle tissue by activating voltage-gated L-type Ca2+ channels . Additionally, it is used in the industry for the development of new materials and chemical processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that isoquinoline derivatives have been known to inhibit human carbonic anhydrases (hcas) , which play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

Isoquinoline derivatives, including this compound, have been found to interact with their targets, such as hcas, leading to inhibition of these enzymes .

Pharmacokinetics

A related compound, ym758, has been studied for its pharmacokinetic/pharmacodynamic (pk/pd) relationship after intravenous administration . This could provide some insights into the potential pharmacokinetics of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Result of Action

The inhibition of hcas could potentially lead to changes in ph balance and co2 transport in the body .

Métodos De Preparación

The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of eugenol methyl ether as a starting material, which undergoes a series of reactions including addition, hydrolysis, Ritter reaction, and cyclization . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization to obtain the desired compound . Industrial production methods typically involve the use of phosphorus oxychloride under boiling conditions to close the dihydroisoquinoline ring .

Análisis De Reacciones Químicas

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetonitrile, and benzyl cyanide . For instance, the compound can be oxidized to form corresponding quinone derivatives or reduced to yield tetrahydroisoquinoline derivatives.

Comparación Con Compuestos Similares

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline These compounds share structural similarities but differ in their functional groups and degree of saturation The presence of methoxy groups at the 6th and 7th positions is a common feature, but the methyl group at the 1st position and the dihydroisoquinoline ring structure make this compound unique

Propiedades

IUPAC Name |

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASUQTGZAPZKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197068 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-98-6 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4721-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in asymmetric synthesis?

A: this compound serves as a model imine substrate in the study of asymmetric transfer hydrogenation (ATH) reactions. [, ] These reactions are crucial for synthesizing chiral amines, which are building blocks for numerous pharmaceuticals and bioactive compounds.

Q2: How is this compound employed in the study of artificial imine reductases?

A: Researchers have used this compound to investigate the efficacy of artificial imine reductase systems. [] These systems, incorporating iridium(III) biotinylated complexes and specific Streptavidin mutants, aim to mimic the activity of natural enzymes in asymmetric reduction reactions, potentially leading to more sustainable and efficient synthesis routes for chiral amines.

Q3: What insights have been gained into the mechanism of asymmetric transfer hydrogenation using this compound?

A: Studies utilizing this compound and acetophenone as model substrates have revealed intriguing aspects of the ATH mechanism with [RuCl(η6-arene)(N-TsDPEN)] catalysts. [] Notably, despite both substrates being reduced with high selectivity, the major enantiomer produced differs (S-alcohol vs. R-amine with S,S-catalyst). This highlights the importance of substrate structure in enantioselectivity and prompted further investigation through molecular modeling to elucidate the three-dimensional structures of transition states.

Q4: How is this compound used in analytical chemistry?

A: Researchers have explored the use of in situ FTIR spectroscopy combined with multivariate curve resolution to quantitatively monitor the asymmetric transfer hydrogenation of this compound. [] This approach provides valuable insights into reaction kinetics and catalyst performance in real-time, aiding in the development and optimization of catalytic processes.

Q5: What is the role of this compound in understanding structure-activity relationships?

A5: While not directly addressed in the provided abstracts, modifications to the dimethoxy substituents on the aromatic ring of this compound could be investigated to understand their impact on the molecule's interaction with catalysts and enzymes. This information is crucial for optimizing the design of novel catalysts and artificial enzymes with enhanced activity and selectivity.

Q6: Are there any known synthetic routes for this compound?

A: Yes, one documented synthesis route utilizes N-acetylhomoveratrylamine as the starting material. [] This multi-step synthesis involves cyclization, sulfonation, hydrolysis, and other chemical transformations to yield this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)